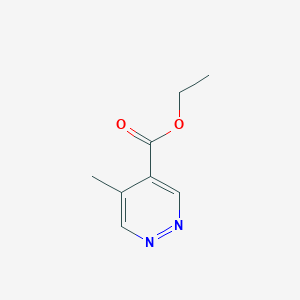

5-Methyl-pyridazine-4-carboxylic acid ethyl ester

説明

特性

IUPAC Name |

ethyl 5-methylpyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOIGNZETIAWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90532845 | |

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92929-53-8 | |

| Record name | Ethyl 5-methylpyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90532845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Reflux Esterification

- Procedure : The carboxylic acid (5-methyl-pyridazine-4-carboxylic acid) is refluxed with ethanol in the presence of a strong mineral acid catalyst such as sulfuric acid or hydrochloric acid.

- Typical Conditions :

- Reflux temperature around 78 °C (boiling point of ethanol)

- Reaction time: 8 to 20 hours

- Acid catalyst loading: ~2 g sulfuric acid per 100 g acid

- Reaction Setup : Conducted under nitrogen atmosphere in a flask equipped with a mechanical stirrer, water condenser, and thermocouple to monitor temperature.

- Workup : After reflux, the mixture is cooled, neutralized with sodium bicarbonate, and the solvent partially removed under reduced pressure. The ester product precipitates upon standing and is filtered, washed with cold methanol, and dried.

- Yield : Approximately 84% isolated yield of the ethyl ester as a solid.

Use of Acidic Ion Exchange Resins

- Alternative Catalyst : Acidic cation exchange resins (20–40 wt%) can replace mineral acids to catalyze esterification.

- Advantages : Easier removal of catalyst by filtration, milder conditions, and potentially greener process.

- Typical Conditions : Reflux with methanol or ethanol for about 20 hours.

- Workup : Filtration to remove resin, solvent removal under reduced pressure, crystallization of ester.

- Yield : Comparable to mineral acid catalysis, around 75–85%.

Preparation of Sodium or Potassium Salts of the Ester

- Method : Addition of sodium or potassium trimethylsilanolate to a solution of the oxidized ester in ether solvents (diethyl ether or tetrahydrofuran).

- Conditions : Stirring at room temperature for 4 hours under nitrogen.

- Isolation : Precipitation and filtration of the salt, washing with solvent, drying under vacuum.

- Yield : High yields up to 96% reported.

Comparative Data Table of Preparation Methods

| Step | Conditions | Catalyst/ Reagent | Solvent | Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Reflux with ethanol | Sulfuric acid (2 g/100 g acid) | Ethanol | 8 h | 78 °C | 84 | Neutralization with NaHCO3, filtration |

| Resin-catalyzed esterification | Reflux with methanol or ethanol | Acidic cation exchange resin | Methanol/Ethanol | 20 h | Reflux | 75–85 | Catalyst removed by filtration |

| Oxidation to N-oxide | Stirring in biphasic system | Peroxymonosulfate triple salt | CH2Cl2 + aqueous | 68 h | Room temperature | 70–75 | Biphasic extraction and drying |

| Saponification | Stirring with NaOH | Sodium hydroxide | Water | 30 min | 50 °C | 80 | Precipitation with alcohol |

| Salt formation | Stirring with Na trimethylsilanolate | Sodium trimethylsilanolate | THF or diethyl ether | 4 h | Room temperature | 96 | High purity salt obtained |

Research Findings and Notes

- The esterification reaction is sensitive to moisture and oxygen; hence, nitrogen atmosphere is recommended to prevent side reactions and degradation.

- Acidic ion exchange resins provide a reusable and less corrosive alternative to mineral acids, improving environmental and operational safety.

- The oxidation step using peroxymonosulfate is mild and selective, allowing for functionalization without decomposing the ester.

- Saponification and salt formation steps are crucial for preparing pharmaceutically acceptable forms of the compound.

- The described methods have been validated in patent literature with reproducible yields and purity suitable for further chemical or pharmaceutical applications.

科学的研究の応用

Chemical Synthesis and Research Applications

5-Methyl-pyridazine-4-carboxylic acid ethyl ester serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a building block for developing materials with specialized electronic and optical properties. The compound's reactivity is enhanced by the presence of the ethyl ester functional group, which improves solubility and bioavailability, making it suitable for pharmacological applications.

Synthetic Methods

The synthesis typically involves Fischer esterification, where 5-methyl-pyridazine-4-carboxylic acid reacts with ethanol in the presence of an acid catalyst like sulfuric acid under reflux conditions:In industrial settings, continuous flow reactors may be used to optimize production efficiency and product quality.

Pharmacological Potential

Research indicates that this compound and its derivatives exhibit promising pharmacological properties. They are being investigated as potential candidates for treating various diseases, particularly in developing antimicrobial and anticancer agents. The compound's mechanism of action often involves interactions with specific molecular targets, such as inhibiting enzymes or receptors critical for pathogen survival or cancer cell proliferation.

Case Studies

- Antimicrobial Activity : In studies evaluating derivatives of this compound, several have demonstrated effective inhibition against a range of bacterial strains.

- Anticancer Properties : Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals and dyes due to its chemical stability and reactivity. The compound's versatility allows it to be incorporated into various formulations aimed at enhancing agricultural productivity or providing colorants for materials.

作用機序

The mechanism of action of 5-Methyl-pyridazine-4-carboxylic acid ethyl ester and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The pyridazine ring’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

類似化合物との比較

Table 1: Key Structural Features and Substituents

Key Observations :

- Ring Systems : Pyridazine (six-membered, two adjacent nitrogen atoms) vs. pyridine (one nitrogen), imidazole (five-membered, two nitrogens), thiazole (five-membered, one nitrogen, one sulfur), pyrazole (five-membered, two adjacent nitrogens), and pyrimidine (six-membered, two nitrogens).

- Electronic Effects : Pyridazine and pyrimidine are electron-deficient, enhancing reactivity in nucleophilic substitutions. Imidazole and thiazole offer hydrogen-bonding sites.

- Substituent Impact : Chlorine (in ) and methylthio (in ) groups alter lipophilicity and metabolic stability.

Comparison Insights :

Property Trends :

- Polarity: Amino () and hydroxymethyl () groups increase hydrophilicity, whereas methyl and chloro groups () enhance lipophilicity.

- Bioactivity : Thiazole and pyrazole derivatives () are frequently explored for targeted therapies due to their heteroatom-rich structures.

生物活性

5-Methyl-pyridazine-4-carboxylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring, which is known for its ability to participate in various biochemical reactions. The ethyl ester functional group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported indicate significant efficacy:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.09 |

| Escherichia coli | 0.54 |

| Klebsiella pneumoniae | 0.15 |

These findings suggest that the compound could serve as a lead molecule for developing new antimicrobial agents .

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| A549 (lung cancer) | 0.13 |

| Colo-205 (colon cancer) | 0.19 |

These results indicate a promising potential for further development in cancer therapeutics .

3. Neuroprotective Effects

In addition to its antimicrobial and antitumor activities, this compound has shown neuroprotective effects in models of oxidative stress. For instance, it significantly reduced cell death in PC12 cells exposed to hydrogen peroxide, with an effective concentration (EC50) of approximately 3.68 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Key Enzymes : It has been shown to inhibit specific kinases and enzymes involved in cell proliferation and survival, contributing to its antitumor effects .

- Antioxidant Properties : Its ability to scavenge free radicals may underlie its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of pyridazine compounds demonstrated that modifications to the structure could enhance antimicrobial activity. The derivatives exhibited MIC values comparable to established antibiotics, suggesting that structural optimization could yield potent new drugs .

Case Study 2: Cancer Cell Line Studies

In vitro assays on MCF-7 and A549 cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This was corroborated by flow cytometry analyses showing increased apoptotic cell populations upon treatment with the compound .

Q & A

Q. How do reaction conditions (e.g., distillation time) influence the stability and purity of ethyl ester derivatives in synthetic pathways?

- Methodology : Monitor ester content via GC-MS during distillation. For example, lactic acid ethyl ester content increases with distillation time, while linoleic acid ethyl ester decreases. Optimize time (e.g., 2–4 hours) to balance yield and byproduct formation .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess ester hydrolysis. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N₂) prolong shelf life .

Q. What are the challenges in synthesizing azide-functionalized derivatives of this compound, and how are they addressed?

- Methodology : React 4-chloromethylpyrazole intermediates with NaN₃ in DMF at 50°C to form azidomethyl derivatives. Challenges include controlling exothermic reactions and avoiding NaN₃ decomposition. Quench unreacted NaN₃ with ice water to isolate products .

- Safety : Use explosion-proof equipment due to NaN₃ hazards. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to prevent over-azidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。